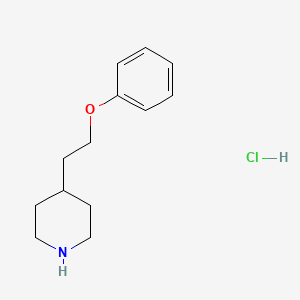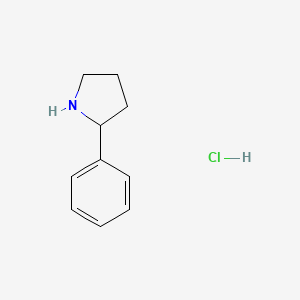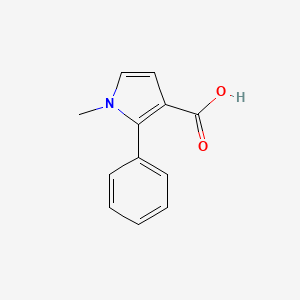
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . This compound is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid can be achieved by reacting 1-Methyl-2-pyrrolecarboxylic acid with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction . This reaction is part of a larger class of reactions known as the Paal-Knorr Pyrrole Synthesis .Molecular Structure Analysis
The InChI code for 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is 1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Chemical Reactions Analysis
1-Methyl-2-pyrrolecarboxylic acid, a reactant used to synthesize 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid, can also be used to prepare 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one, a fused heterocycle pyrone, by ruthenium catalyzed oxidative coupling with 3-hexyne .Physical And Chemical Properties Analysis
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is a powder at room temperature . The compound’s melting point is between 136-138 °C .Applications De Recherche Scientifique
Application 1: Synthesis of 1-Methyl-2-phenyl-1H-pyrrole
- Summary of the Application : 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole .
- Methods of Application or Experimental Procedures : This compound is synthesized by reacting 1-Methyl-2-pyrrolecarboxylic acid with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction .
- Results or Outcomes : The result of this reaction is the formation of 1-Methyl-2-phenyl-1H-pyrrole .
Application 2: Synthesis of 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one
- Summary of the Application : 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one .
- Methods of Application or Experimental Procedures : This compound is synthesized by a ruthenium catalyzed oxidative coupling with 3-hexyne .
- Results or Outcomes : The result of this reaction is the formation of 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one .
Application 3: Thermochemical and Computational Studies
- Summary of the Application : “1-Methyl-2-pyrrolecarboxylic acid” can be used for thermochemical and computational studies .
- Methods of Application or Experimental Procedures : The compound is subjected to various thermochemical measurements and computational methods to study its properties .
- Results or Outcomes : The results of these studies can provide valuable information about the thermochemical properties of the compound .
Application 4: Synthesis of Bioactive Heterocycles
- Summary of the Application : Pyrrole-containing analogs, such as “1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid”, are considered as a potential source of biologically active compounds .
- Methods of Application or Experimental Procedures : The compound can be used as a building block in the synthesis of various bioactive heterocycles .
- Results or Outcomes : The synthesized heterocycles can exhibit diverse biological activities, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Application 5: Synthesis of Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate
- Summary of the Application : “1-Methyl-2-pyrrolecarboxylic acid” can be used to prepare "Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate" .
- Methods of Application or Experimental Procedures : This compound is synthesized by treating “Ethyl-3-(allylamino)-3-phenylacrylate” with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant .
- Results or Outcomes : The result of this reaction is the formation of "Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate" .
Application 6: Synthesis of Diversely Functionalized Pyrroles
- Summary of the Application : “1-Methyl-2-pyrrolecarboxylic acid” can be used to synthesize diversely functionalized pyrroles .
- Methods of Application or Experimental Procedures : These pyrroles are synthesized under catalyst-free conditions using ionic liquid .
- Results or Outcomes : The result of this reaction is the formation of diversely functionalized pyrroles .
Safety And Hazards
This compound is associated with several hazards. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
1-methyl-2-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMLRRGBKWXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667508 | |
| Record name | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
807624-24-4 | |
| Record name | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)
![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)
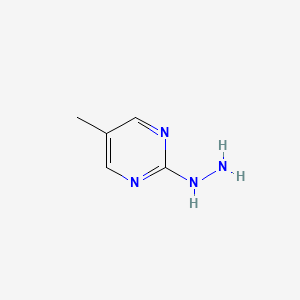
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
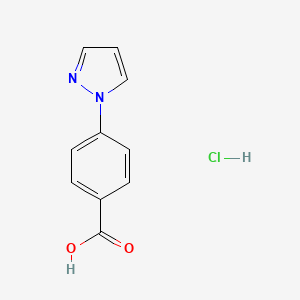
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
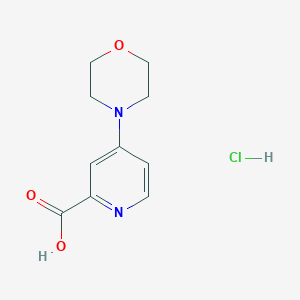
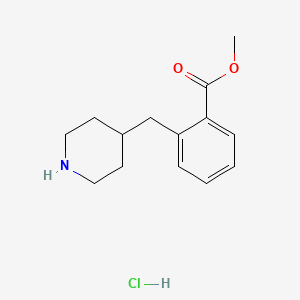
![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)
